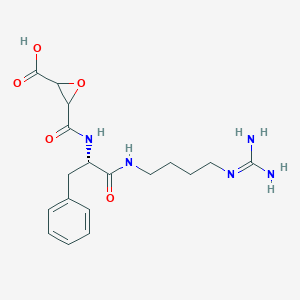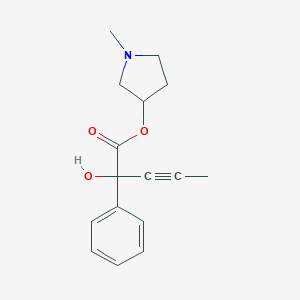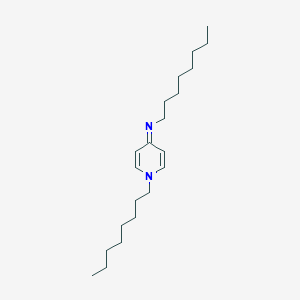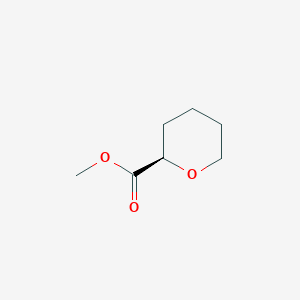
1-(3-Amino-4-ethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-ethylphenyl)ethanone, also known as PEA or Phenethylamine, is a chemical compound that belongs to the class of phenylethylamines. It is a colorless liquid with a strong odor and is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure.
Biochemical and Physiological Effects:
1-(3-Amino-4-ethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Amino-4-ethylphenyl)ethanone in lab experiments is its ability to stimulate the central nervous system. This makes it useful in the study of various neurological disorders. However, its effects on the body can also be a limitation, as it can cause adverse effects such as increased heart rate and blood pressure.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Amino-4-ethylphenyl)ethanone. One area of research is the development of new drugs that target the neurotransmitters affected by 1-(3-Amino-4-ethylphenyl)ethanone. Another area of research is the study of its effects on other physiological systems, such as the immune system and the endocrine system. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-Amino-4-ethylphenyl)ethanone can be achieved through several methods, including the reductive amination of 3-amino-4-ethylbenzaldehyde and the reaction of 3-phenylpropanal with hydroxylamine. However, the most commonly used method involves the reaction of phenylacetic acid with ammonia and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-ethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It has been found to have a stimulating effect on the central nervous system and is used in the study of various neurological disorders such as Parkinson's disease and depression.
Eigenschaften
CAS-Nummer |
103030-61-1 |
|---|---|
Produktname |
1-(3-Amino-4-ethylphenyl)ethanone |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
InChI-Schlüssel |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
Synonyme |
Acetophenone, 3-amino-4-ethyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)





